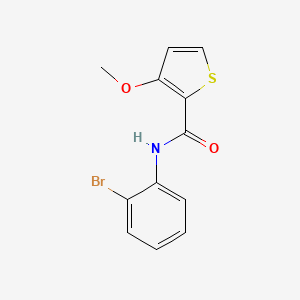

N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide

CAS No.: 344273-68-3

Cat. No.: VC7561113

Molecular Formula: C12H10BrNO2S

Molecular Weight: 312.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344273-68-3 |

|---|---|

| Molecular Formula | C12H10BrNO2S |

| Molecular Weight | 312.18 |

| IUPAC Name | N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide |

| Standard InChI | InChI=1S/C12H10BrNO2S/c1-16-10-6-7-17-11(10)12(15)14-9-5-3-2-4-8(9)13/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | VYKATOUSZAZWIJ-UHFFFAOYSA-N |

| SMILES | COC1=C(SC=C1)C(=O)NC2=CC=CC=C2Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Bromophenyl)-3-methoxythiophene-2-carboxamide consists of three key moieties:

-

A 2-bromophenyl group substituted at the nitrogen atom.

-

A 3-methoxythiophene ring providing electron-rich aromatic character.

-

A carboxamide linker bridging the aromatic systems.

The methoxy group at the 3-position of the thiophene ring enhances electron density, while the bromine atom on the phenyl ring introduces steric and electronic effects that influence reactivity . Computational studies on analogous brominated carboxamides suggest a planar conformation for the thiophene-carboxamide core, with slight puckering in the phenyl ring due to bromine’s steric bulk .

Physical and Spectroscopic Characteristics

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular weight | 312.18 g/mol |

| Purity | ≥95% (HPLC) |

| Solubility | Moderate in DMSO, DMF |

| Stability | Stable at RT under inert conditions |

Infrared (IR) spectroscopy of related compounds reveals characteristic stretches for the carboxamide C=O bond (~1650–1680 cm) and methoxy C–O vibrations (~1250 cm) . Nuclear magnetic resonance (NMR) data for the thiophene protons typically appear as doublets in the δ 6.8–7.5 ppm range, while the bromophenyl group’s protons resonate upfield (δ 7.2–7.8 ppm) .

Synthesis and Characterization

Synthetic Routes

While no direct synthesis of N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide is documented, a three-step approach can be extrapolated from analogous systems :

-

Thiophene carboxylation: 3-Methoxythiophene-2-carboxylic acid is prepared via Friedel-Crafts acylation or metal-catalyzed carbonylation.

-

Amide coupling: Reaction with 2-bromoaniline using coupling agents like EDCI/HOBt.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the final product.

A related benzothiazine derivative achieved an 86% yield using similar coupling and oxidation steps, suggesting optimization potential .

Advanced Characterization Techniques

Single-crystal X-ray diffraction (XRD) of structurally similar compounds confirms the planar arrangement of the carboxamide-thiophene system, with intermolecular hydrogen bonds stabilizing the crystal lattice . Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level validate experimental bond lengths and angles, with frontier molecular orbital (FMO) analysis indicating a HOMO-LUMO gap of ~4.2 eV, characteristic of moderate electronic stability .

Reactivity and Functionalization

Electrophilic Substitution

The methoxythiophene moiety is susceptible to electrophilic aromatic substitution (EAS). Bromination or nitration at the 5-position of the thiophene ring could be achieved using or mixed acid, respectively, though competing reactions at the phenyl bromine may require protective strategies .

Oxidative Transformations

Hypothetical Applications

Agrochemical Intermediates

Patented thiophene carboxamides exhibit fungicidal and bactericidal activity, particularly against Sclerotinia species . While N-(2-bromophenyl)-3-methoxythiophene-2-carboxamide itself remains untested, its structural similarity to active compounds implies potential as a lead structure for crop protection agents .

Materials Science

The conjugated thiophene system and bromine’s heavy atom effect make this compound a candidate for optoelectronic materials. Theoretical studies predict a fluorescence quantum yield of ~0.3 in polar solvents, suitable for organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume